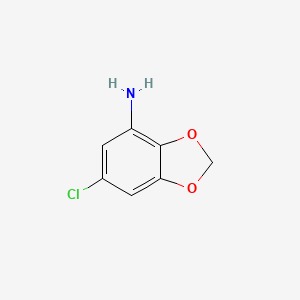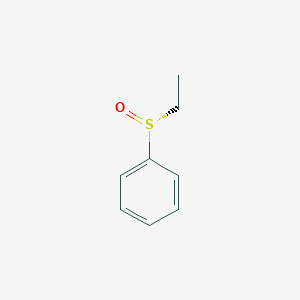
(R)-(Ethylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(Ethylsulfinyl)benzene is an organic compound with the molecular formula C8H10OS. It is a chiral sulfoxide, meaning it has a sulfur atom bonded to an oxygen atom and an ethyl group, with the sulfur atom also bonded to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Ethylsulfinyl)benzene typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of ethyl phenyl sulfide using chiral oxidizing agents. For example, the use of titanium(IV) isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide can yield ®-(Ethylsulfinyl)benzene with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-(Ethylsulfinyl)benzene often involve similar oxidation processes but on a larger scale. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-(Ethylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The ethylsulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Ethyl phenyl sulfone.
Reduction: Ethyl phenyl sulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
®-(Ethylsulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand in asymmetric catalysis.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(Ethylsulfinyl)benzene in various applications often involves its ability to act as a chiral ligand or intermediate. In asymmetric catalysis, it can coordinate to metal centers, influencing the stereochemistry of the resulting products. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
(S)-(Ethylsulfinyl)benzene: The enantiomer of ®-(Ethylsulfinyl)benzene, with similar chemical properties but different biological activities.
Ethyl phenyl sulfide: The precursor to ®-(Ethylsulfinyl)benzene, lacking the sulfoxide functional group.
Ethyl phenyl sulfone: The fully oxidized form of ®-(Ethylsulfinyl)benzene.
Uniqueness
®-(Ethylsulfinyl)benzene is unique due to its chiral sulfoxide group, which imparts distinct stereochemical properties. This makes it valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial .
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
[(R)-ethylsulfinyl]benzene |
InChI |
InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m1/s1 |
InChI Key |
DUVLJBQCIZCUMW-SNVBAGLBSA-N |
Isomeric SMILES |
CC[S@@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
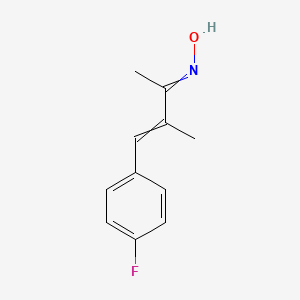
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

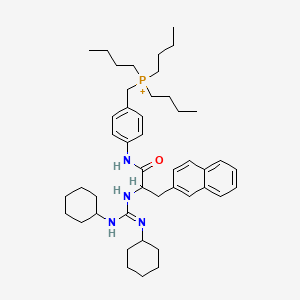
![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
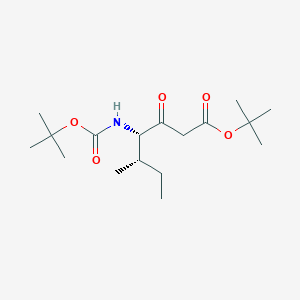
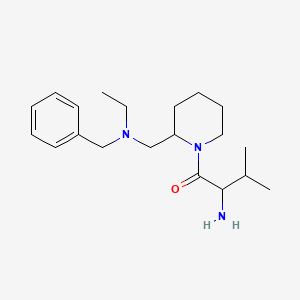
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)
